molecular formula C14H10ClN3O B6432250 1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole CAS No. 351162-06-6

1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B6432250
CAS No.: 351162-06-6
M. Wt: 271.70 g/mol
InChI Key: ZXYKWVDOWIHEKQ-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a chlorobenzoyl group and a methyl group attached to the benzotriazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole typically involves the reaction of 2-chlorobenzoyl chloride with 5-methyl-1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the compound.

Scientific Research Applications

1-(2-Chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

  • 1-(2-Chlorobenzoyl)-5-chloro-1H-1,2,3-benzotriazole
  • 1-(2-Chlorobenzoyl)-5-methoxy-1H-1,2,3-benzotriazole
  • 1-(2-Chlorobenzoyl)-5-ethyl-1H-1,2,3-benzotriazole

Uniqueness: 1-(2-Chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

(2-chlorophenyl)-(5-methylbenzotriazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c1-9-6-7-13-12(8-9)16-17-18(13)14(19)10-4-2-3-5-11(10)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKWVDOWIHEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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